Dihydro Tagetone

Description

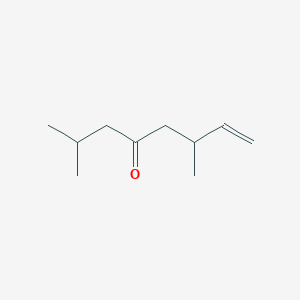

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyloct-7-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8-9H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSBHGLIAQXBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883766 | |

| Record name | 7-Octen-4-one, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-00-1 | |

| Record name | Dihydrotagetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-4-one, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-4-one, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octen-4-one, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyloct-7-en-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Olfactory Properties of Dihydro Tagetone

Abstract

This technical guide provides a comprehensive exploration of the olfactory properties of dihydro tagetone, a monoterpene ketone of significant interest to the fragrance and flavor industries. This document delves into the chemical and physical characteristics of this compound, its distinct odor profile, and the subtle yet crucial differences between its enantiomers. Furthermore, this guide presents detailed, field-proven methodologies for the synthesis, analytical characterization, and rigorous sensory evaluation of this compound. It is intended to serve as an essential resource for researchers, chemists, and sensory scientists engaged in the discovery and development of novel aroma chemicals and consumer products.

Introduction: The Aromatic Significance of this compound

This compound (2,6-dimethyl-7-octen-4-one) is a naturally occurring acyclic monoterpene ketone that contributes to the characteristic aroma of several plants, most notably those of the Tagetes genus (marigold) and certain Phebalium species.[1][2] Its unique olfactory profile, often described as a complex interplay of fruity, sweet, and green notes, has garnered considerable attention for its application in perfumery and flavorings.[3][4] Beyond its primary scent characteristics, the presence of a chiral center in this compound's molecular structure gives rise to enantiomers with distinct olfactory properties, a factor of paramount importance in the fine fragrance and flavor industries where subtle nuances can define the success of a product.[5][6]

This guide will provide a holistic understanding of this compound's olfactory properties, underpinned by a robust scientific framework. We will explore its natural occurrence, chemical synthesis, and the analytical techniques essential for its characterization. A significant portion of this document is dedicated to the rigorous sensory evaluation of this compound, offering detailed protocols for conducting such assessments. The causal relationships between molecular structure, chirality, and perceived aroma will be a recurring theme, providing readers with the foundational knowledge to expertly leverage this versatile aroma chemical.

Physicochemical Properties of this compound

A thorough understanding of a fragrance molecule's physical and chemical properties is fundamental to its effective application. These properties govern its volatility, solubility, and stability, all of which influence its performance in various product matrices.

| Property | Value | Source |

| CAS Number | 1879-00-1 | [3] |

| Molecular Formula | C10H18O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Specific Gravity | 0.83540 @ 15.50 °C | [1] |

| Refractive Index | 1.42950 @ 20.00 °C | [1] |

| Boiling Point | 185.00 to 188.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 65.56 °C (150.00 °F) | [1] |

| Solubility | Soluble in alcohol; sparingly soluble in water (233.4 mg/L @ 25 °C est.) | [1] |

The Olfactory Profile of this compound: A Multi-Faceted Aroma

The scent of this compound is most frequently characterized as a harmonious blend of sweet and fruity notes.[3] However, its olfactory profile is more complex, with nuances that can be further described as green and reminiscent of honeyed hay.[7] This multifaceted aroma makes it a versatile ingredient in a wide array of fragrance compositions.

The Critical Role of Chirality in Odor Perception

This compound possesses a chiral center at the C6 position, leading to the existence of two enantiomers: (+)-dihydrotagetone and (-)-dihydrotagetone. Research has indicated that while the aesthetic differences between these enantiomers are subtle, they are perceivable.[5] Subjectively, the (-)-mixture has been described as producing a weaker odor than the (+)-isomer.[5] This highlights the stereo-differentiated nature of olfactory receptors and underscores the importance of chiral separation and analysis in fragrance evaluation. It is important to note that, to date, no formal odor threshold studies have been published for the individual enantiomers of this compound.[5]

Analytical Characterization of this compound

To fully comprehend and control the olfactory properties of this compound, robust analytical methodologies are essential. These techniques are not only crucial for quality control but also for elucidating the relationship between chemical structure and sensory perception.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the identification and quantification of volatile compounds like this compound. It provides detailed information about the chemical composition of a sample, allowing for the verification of purity and the identification of any potential impurities that could impact the final aroma.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.[8] This method allows for the direct correlation of a specific chemical compound with its perceived odor. In the context of this compound, GC-O is invaluable for characterizing the subtle aromatic differences between its enantiomers and for identifying any trace impurities that may contribute to the overall scent profile.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and sensory evaluation of this compound, designed to be reproducible in a standard laboratory setting.

De Novo Synthesis of this compound via the Carroll Reaction

This protocol describes a two-stage synthesis of dihydrotagetone from isobutyl methyl ketone, with the key step being an extension of the Carroll reaction.[9]

Materials:

-

Isobutyl methyl ketone

-

Sodium hydride

-

Ethyl 5-methyl-3-oxohexanoate

-

But-2-en-1-ol

-

Anhydrous sodium sulphate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

Preparation of But-2-enyl 5-methyl-3-oxohexanoate:

-

Perform a transesterification of ethyl 5-methyl-3-oxohexanoate with but-2-en-1-ol. The ethyl 5-methyl-3-oxohexanoate can be prepared by the ethoxycarbonylation of isobutyl methyl ketone using sodium hydride as a catalyst.

-

-

Carroll Reaction and Pyrolysis:

-

The transesterification and pyrolysis steps are carried out in a single, combined operation.

-

The resulting product from step 1 is pyrolyzed to yield dihydrotagetone.

-

-

Purification:

-

The crude product is purified by distillation. The purity of the fractions should be monitored by GC-MS.

-

Sensory Evaluation Protocol for this compound

This protocol outlines a standardized procedure for the sensory evaluation of this compound by a trained panel.

Objective: To characterize the olfactory profile of this compound and to discern any perceptible differences between its enantiomers.

Materials:

-

Samples of (+)-dihydrotagetone, (-)-dihydrotagetone, and racemic dihydrotagetone, diluted to an appropriate concentration in an odorless solvent (e.g., diethyl phthalate or ethanol).

-

Glass sniffing strips.

-

Odor-free evaluation booths.

-

Data collection forms or software.

-

Nose-cleansing materials (e.g., unfragranced smelling salts, lemon water).[10]

Panel Selection and Training:

-

Select a panel of at least 10-15 individuals who have been screened for olfactory acuity and trained in the description of fragrance notes.[11]

-

Familiarize the panel with a range of standard aroma chemicals representing different odor families (e.g., fruity, green, sweet) to establish a common vocabulary.

Evaluation Procedure:

-

Sample Preparation: Prepare coded, randomized samples of each this compound variant.

-

Acclimatization: Allow panelists to acclimate to the odor-free environment of the evaluation booths for at least 15 minutes prior to the session.

-

Evaluation:

-

Provide each panelist with a set of coded, dipped sniffing strips.

-

Instruct panelists to evaluate the odor of each strip in a sequential manner, with a mandatory break of at least 30 seconds between samples to prevent olfactory fatigue.

-

During the break, panelists should neutralize their sense of smell.[10]

-

-

Data Collection:

-

For each sample, panelists will rate the intensity of the overall aroma on a labeled magnitude scale (LMS).

-

Panelists will then provide descriptive terms for the perceived aroma, selecting from a pre-determined list and/or providing their own descriptors.

-

Data Analysis:

-

Analyze the intensity ratings using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the samples.

-

Compile and analyze the frequency of use for each descriptor to create an odor profile for each this compound variant.

Visualization of Key Concepts

To further elucidate the relationships between the concepts discussed in this guide, the following diagrams are provided.

Caption: A simplified workflow for the de novo synthesis of this compound.

Caption: The cyclical process of a structured sensory evaluation for fragrance compounds.

Conclusion and Future Directions

This compound stands as a compelling and versatile molecule within the perfumer's palette. Its characteristic sweet, fruity, and green aroma, combined with the subtle yet significant olfactory contributions of its enantiomers, offers a wide scope for creative application. This guide has provided a comprehensive overview of its olfactory properties, grounded in scientific principles and supported by detailed experimental protocols for its synthesis and evaluation.

The causality behind the olfactory differences in this compound's enantiomers lies in the stereo-specificity of human olfactory receptors, a testament to the intricate relationship between molecular geometry and sensory perception. The self-validating nature of the provided protocols ensures that researchers can reliably reproduce and build upon these findings.

Future research should prioritize the determination of the odor thresholds for the individual enantiomers of this compound. Such quantitative data would be invaluable for formulators seeking to precisely control the olfactory impact of this ingredient. Furthermore, exploring the synergistic and antagonistic effects of this compound in complex fragrance mixtures will undoubtedly unveil new avenues for its application, solidifying its place as a key component in the future of fragrance and flavor creation.

References

-

Sadgrove, N. J., & Jones, G. L. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). Journal of Essential Oil Research, 25(4), 283-291. [Link]

-

The Good Scents Company. (n.d.). dihydrotagetone 7-octen-4-one, 2,6-dimethyl-. Retrieved January 25, 2026, from [Link]

-

Joshi, R. K. (2014). Chemical transformation of 3,7-dimethyl,5-one,1-octene (dihydrotagetone), into new odour molecules. ResearchGate. [Link]

-

PubMed. (2024). De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture. [Link]

-

Cosmetics & Toiletries. (2023). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]

-

PubMed. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. [Link]

-

Royal Society of Chemistry. (1972). Synthesis of Dihydrotagetone (2,6-Dimethyloct-7-en-4-one). [Link]

-

Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]

-

GL Sciences. (n.d.). gc-olfactometry; PHASER publications. [Link]

-

DLG.org. (n.d.). Panel training on odour and aroma perception for sensory analysis. [Link]

-

MDPI. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

- Google Patents. (n.d.).

-

Aalto University. (2018). SENSORY ANALYSIS HANDBOOK 2018. [Link]

-

Cross Connect. (n.d.). Dihydrotagetone an unusual fruity ketone is found in enantiopure and enantioenriched forms in additional Australian native taxa of Phebalium (Rutaceae: Boronieae). [Link]

-

ResearchGate. (2024). One‐Pot Regio‐ and Diastereoselective Synthesis of Tetrahydro‐α‐carbolines via Cascade Reactions of Iminoindolines with Morita‐Baylis‐Hillman Bromides of Nitroalkenes. [Link]

-

PubMed. (2003). Enantiomers of (Z,Z)-6,9-heneicosadien-11-ol: sex pheromone components of Orgyia detrita. [Link]

-

Perfumer & Flavorist. (2016). Sensory Evaluation in Product Development for Cosmetics and Fragrances. [Link]

- Google Patents. (n.d.). CN112250554B - Method for synthesizing geranylacetone by carroll reaction.

-

Scent.vn. (n.d.). Tagetone, (Z)- (CAS 3588-18-9). [Link]

-

ResearchGate. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). [Link]

-

Bentham Science. (n.d.). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. [Link]

-

Royal Society of Chemistry. (2015). Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes: synthesis of thieno[3,2-c]pyridinones. [Link]

Sources

- 1. dihydrotagetone, 1879-00-1 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 1879-00-1: Dihydrotagetone | CymitQuimica [cymitquimica.com]

- 4. US6492567B1 - Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scent.vn [scent.vn]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of dihydrotagetone (2,6-dimethyloct-7-en-4-one) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

Spectroscopic Elucidation of Dihydro Tagetone: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture of a Key Aroma Compound

Dihydro tagetone (2,6-dimethyloct-7-en-4-one) is a naturally occurring acyclic monoterpene ketone, recognized for its characteristic sweet, fruity, and slightly herbaceous aroma.[1] It is a significant component in the essential oils of various plants, including those of the Tagetes genus.[2] As a valuable ingredient in the flavor and fragrance industry and a versatile synthetic intermediate, a comprehensive understanding of its molecular structure is paramount.[1] This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its identification and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure of this compound and its spectroscopic signatures. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Molecular Structure of this compound

To provide a clear visual reference for the subsequent spectroscopic analysis, the chemical structure of this compound is presented below.

Caption: Chemical structure of this compound (2,6-dimethyloct-7-en-4-one).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within this compound.

Experimental Protocol: NMR Analysis

The following protocol outlines the standardized procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chloroform-d is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual proton signal.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

-

Cap the NMR tube securely.

2. Instrument Parameters and Data Acquisition:

-

The spectra should be recorded on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal dispersion.

-

For ¹H NMR:

- Acquire the spectrum at room temperature.

- Typical spectral width: 0-10 ppm.

- Number of scans: 16-64, depending on the sample concentration.

- Relaxation delay: 1-2 seconds.

-

For ¹³C NMR:

- Acquire the spectrum using proton decoupling to simplify the spectrum to a series of singlets.

- Typical spectral width: 0-220 ppm.

- Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

- Relaxation delay: 2-5 seconds.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are diagnostic of the electronic environment and neighboring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-9, H-10 | 0.89 - 1.02 | Doublet | 6 | 6H |

| H-8 | 1.11 - 1.26 | Doublet | 6 | 3H |

| H-4, H-6 | 2.09 - 2.47 | Multiplet | - | 4H |

| H-3 | 2.68 - 2.75 | Multiplet | - | 1H |

| H-1 | 4.89 - 5.02 | Multiplet | - | 2H |

| H-2 | 5.64 - 5.78 | Multiplet | - | 1H |

| Data sourced from US Patent US6492567B1.[1] |

Interpretation:

-

Vinyl Protons (H-1, H-2): The signals in the downfield region between 4.89 and 5.78 ppm are characteristic of protons attached to sp² hybridized carbons of a terminal alkene. The complex multiplet pattern arises from geminal, cis, and trans couplings between these protons.

-

Allylic and α-Keto Protons (H-3, H-4, H-6): The multiplets observed between 2.09 and 2.75 ppm correspond to the protons adjacent to the carbonyl group (α-keto protons at C-3 and C-5) and the allylic proton at C-6. The electron-withdrawing effect of the carbonyl group deshields these protons, shifting their resonances downfield compared to standard alkane protons.

-

Methyl Protons (H-8, H-9, H-10): The upfield doublets between 0.89 and 1.26 ppm are assigned to the three methyl groups. The doublet nature of these signals is due to coupling with the adjacent methine protons (H-2 and H-7). The integration values of 6H and 3H confirm the presence of an isopropyl group and another methyl group, respectively.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 112.49 |

| C-2 | 142.64 |

| C-3 | 23.97 |

| C-4 | 207.9 |

| C-5 | 51.94 |

| C-6 | 49.4 |

| C-7 | 32.75 |

| C-8 | 22.23 |

| C-9, C-10 | 19.8, 22.23 |

| Data sourced from US Patent US6492567B1.[1] |

Interpretation:

-

Carbonyl Carbon (C-4): The most downfield signal at 207.9 ppm is unequivocally assigned to the ketone carbonyl carbon. This significant deshielding is a hallmark of carbonyl groups in ¹³C NMR spectroscopy.

-

Alkene Carbons (C-1, C-2): The signals at 112.49 ppm and 142.64 ppm correspond to the sp² hybridized carbons of the terminal double bond. The terminal CH₂ carbon (C-1) is more shielded than the substituted CH carbon (C-2).

-

Aliphatic Carbons (C-3, C-5, C-6, C-7, C-8, C-9, C-10): The remaining signals in the upfield region (19.8 - 51.94 ppm) are attributed to the sp³ hybridized carbons of the alkyl chain and methyl groups. The carbons alpha to the carbonyl group (C-3 and C-5) are observed at 23.97 and 51.94 ppm, respectively. The remaining signals correspond to the other aliphatic carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

For a liquid sample like this compound, ATR-IR is a convenient and rapid method for obtaining a high-quality spectrum.

1. Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a single drop of neat this compound directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

2. Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by absorptions corresponding to its ketone and alkene functional groups, as well as the hydrocarbon backbone.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960 | C-H (sp³) stretch | Strong |

| ~1715 | C=O (ketone) stretch | Strong |

| ~1640 | C=C (alkene) stretch | Medium |

| ~1465, ~1370 | C-H (alkane) bend | Medium |

| ~995, ~910 | =C-H (alkene) out-of-plane bend | Strong |

| Data interpreted from typical values for similar functional groups and available spectra on SpectraBase.[3] |

Interpretation:

-

C=O Stretch: The most prominent and diagnostic peak in the spectrum is the strong absorption at approximately 1715 cm⁻¹. This frequency is characteristic of the carbonyl stretch of a saturated aliphatic ketone.

-

C-H Stretches: The strong, sharp peaks around 2960 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chains and methyl groups.

-

C=C and =C-H Bends: The presence of the terminal alkene is confirmed by the C=C stretching vibration of medium intensity around 1640 cm⁻¹ and, more definitively, by the strong out-of-plane bending vibrations for the vinyl group at approximately 995 cm⁻¹ and 910 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

EI-MS is a common technique for the analysis of volatile organic compounds like this compound, often coupled with Gas Chromatography (GC) for separation.

1. Sample Introduction:

-

Inject a dilute solution of this compound in a volatile solvent (e.g., hexane or diethyl ether) into the GC-MS system.

-

The GC will separate the this compound from any impurities before it enters the mass spectrometer.

2. Ionization and Analysis:

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

3. Data Acquisition:

-

The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mass Spectrum and Fragmentation Analysis

The EI mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ions resulting from the cleavage of specific bonds.

Key Expected Fragments:

| m/z | Proposed Fragment Structure/Identity |

| 154 | Molecular Ion [C₁₀H₁₈O]⁺ |

| 111 | [M - C₃H₇]⁺ (loss of isopropyl radical) |

| 97 | [M - C₄H₉]⁺ (loss of a butyl radical) |

| 85 | [CH₂=C(CH₃)CH₂C(O)]⁺ or [C₅H₉O]⁺ |

| 71 | [C₄H₇O]⁺ (acylium ion) |

| 57 | [C₄H₉]⁺ (isobutyl cation) or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

| Data interpreted from typical ketone fragmentation and available spectra on SpectraBase.[3][4] |

Fragmentation Pathway Diagram:

Caption: Proposed major fragmentation pathways of this compound in EI-MS.

Interpretation:

-

Molecular Ion: The peak at m/z 154 corresponds to the molecular ion (M⁺), confirming the molecular weight of this compound.

-

α-Cleavage: A dominant fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This can occur on either side of the carbonyl.

-

Loss of an isopropyl radical (•C₃H₇) from the C4-C5 bond results in a fragment at m/z 111.

-

Loss of the isobutyl radical (•C₄H₉) from the C3-C4 bond leads to an acylium ion at m/z 85.

-

-

Other Fragmentations: The peak at m/z 57 can be attributed to the isobutyl cation [C₄H₉]⁺ or an acylium ion [C₃H₅O]⁺. The base peak is often observed at m/z 43, corresponding to the stable isopropyl cation [C₃H₇]⁺. The fragment at m/z 71 is likely another acylium ion formed through cleavage.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of the key ketone and alkene functional groups. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns under electron ionization. This comprehensive spectroscopic data set serves as a reliable fingerprint for the identification and quality control of this compound in research and industrial applications.

References

-

PubChem. 2,6-Dimethyloct-7-en-4-one. National Center for Biotechnology Information. [Link]

- Kumar, S., Bahl, J. R., & Garg, S. N. (2002). U.S. Patent No. 6,492,567. Washington, DC: U.S.

-

Sadgrove, N. J., & Jones, G. L. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). ResearchGate. [Link]

-

SpectraBase. 2,6-Dimethyloct-7-en-4-one. John Wiley & Sons, Inc. [Link]

-

NIST. Mass spectrum of 2,6-Dimethyloct-7-en-4-one. National Institute of Standards and Technology. [Link]

Sources

- 1. US6492567B1 - Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,6-Dimethyloct-7-en-4-one | C10H18O | CID 102706 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Dihydro Tagetone

Abstract

Dihydro Tagetone (2,6-Dimethyl-7-octen-4-one), a ketone and monoterpene derivative, is a compound of interest in the fragrance and pharmaceutical industries.[1][2] Its utility in any formulation is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of the methodologies required to rigorously characterize these two critical attributes. We will delve into the causality behind experimental choices, present self-validating protocols for both solubility and stability assessment, and ground our discussion in authoritative scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for evaluating this compound or similar lipophilic, volatile compounds.

Introduction to this compound: Physicochemical Landscape

This compound is a colorless to pale yellow liquid characterized by a carbonyl functional group and a terminal double bond.[3] Its structure lends it a moderate degree of lipophilicity, which dictates its solubility behavior. A foundational understanding of its properties is essential before embarking on experimental design.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [2] |

| Molecular Weight | 154.25 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid/powder | [3] |

| Boiling Point | 185-188 °C @ 760 mmHg | [5] |

| logP (o/w) | ~2.7 (estimated) | [5] |

| Water Solubility | Insoluble; 233.4 mg/L @ 25°C (estimated) | [1][5] |

| Organic Solvent Solubility | Soluble in alcohol and other organic solvents | [1][3] |

The estimated LogP value of ~2.7 suggests that this compound is significantly more soluble in lipids than in water, classifying it as a lipophilic compound.[5] Its documented insolubility in water and solubility in alcohols provides a preliminary roadmap for solvent selection in formulation and analytical development.[1]

Solubility Characterization: A Dual-Methodology Approach

Determining the solubility of a compound is a cornerstone of preclinical development, influencing everything from formulation to bioavailability.[6][7] A comprehensive assessment requires differentiating between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration at which a compound, introduced from a high-concentration organic stock solution (e.g., DMSO), precipitates out of an aqueous medium.[6] This is a high-throughput screening method crucial for early discovery to quickly flag compounds with potential solubility liabilities.[6][8]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[6] It is the "gold standard" measurement, determined by allowing excess solid to equilibrate with the solvent over an extended period.[9][10]

Overall Workflow for Solubility Assessment

Caption: High-level workflow for solubility determination.

Protocol: Kinetic Solubility Assessment via Laser Nephelometry

Causality: Laser nephelometry is selected for its speed and low sample consumption, making it ideal for early-stage screening.[11][12] The method works by detecting light scattered by insoluble particles (precipitate) when a laser passes through the sample.[8][12] The point at which a sharp increase in light scattering occurs corresponds to the kinetic solubility limit.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution into a corresponding well of a new microplate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.[13]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[14][15]

-

Nephelometric Reading: Measure the light scattering (in Nephelometric Turbidity Units, NTU) of each well using a laser nephelometer.[8][16]

-

Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is determined as the concentration at which the NTU value significantly increases above the baseline.[12]

Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

Causality: The shake-flask method is the definitive technique for determining thermodynamic solubility because it allows the system to reach true equilibrium.[9][10] By adding excess solid compound, we ensure the solution becomes saturated. Quantification is achieved using a validated, stability-indicating HPLC-UV method, which provides both specificity and sensitivity.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing various aqueous and co-solvent systems (e.g., water, PBS at different pH values, water/ethanol mixtures). Ensure undissolved solid is visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14][17]

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed.

-

Sample Collection & Filtration: Carefully collect an aliquot of the clear supernatant. For rigorous removal of any remaining particulates, pass the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification by HPLC-UV: Dilute the filtered supernatant with a suitable mobile phase and analyze it using a validated HPLC-UV method (see Section 3.3 for method development considerations) to determine the concentration of dissolved this compound.

Stability Characterization: A Forced Degradation Approach

Understanding the chemical stability of this compound is paramount for defining storage conditions, shelf-life, and predicting potential degradation products. Forced degradation studies, as outlined in ICH guidelines (Q1A), intentionally expose the compound to harsh conditions to accelerate decomposition.[18][19]

Causality: These studies are designed to identify likely degradation pathways and to develop a "stability-indicating" analytical method—one that can accurately measure the parent compound in the presence of its degradants.[18] A degradation of 5-20% is typically targeted to ensure that primary degradants are formed without causing such extensive decomposition that the results become irrelevant.[18][19]

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

As a ketone and a monoterpene, this compound is susceptible to several degradation mechanisms:

-

Acid/Base Catalyzed Reactions: The presence of α-hydrogens makes ketones susceptible to enol or enolate formation under acidic or basic conditions, which can lead to reactions like halogenation or epimerization if other reagents are present.[20][21][22]

-

Oxidation: The double bond and the allylic protons present in the structure are potential sites for oxidation.

-

Photodecomposition: Monoterpenes are known to be sensitive to UV light, which can induce isomerization or oxidation reactions.[23]

Protocol: Forced Degradation Study

Step-by-Step Methodology:

-

Prepare Test Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Apply Stress Conditions (in separate experiments):

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1M.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1M.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines.

-

-

Timepoint Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralization/Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively. For the oxidative sample, the reaction can often be quenched by dilution.

-

Analysis: Analyze all samples, including an unstressed control, using the developed stability-indicating HPLC-UV method.

Development of a Stability-Indicating HPLC-UV Method

Causality: A robust analytical method is the lynchpin of a stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard choice.[24][25][26] The critical feature of a "stability-indicating" method is its ability to resolve the peak of the parent compound (this compound) from all potential degradation product peaks.

Method Development & Validation Parameters:

-

Column: A reversed-phase column (e.g., C18) is a good starting point for a molecule of this polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically required to separate compounds with different polarities.[27]

-

Detection: The UV detection wavelength should be set at the λmax of this compound to maximize sensitivity. A Diode Array Detector (DAD) is highly recommended as it can assess peak purity across the entire UV spectrum.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[25]

Data Presentation

Results from the forced degradation study should be summarized in a clear, tabular format.

Example Stability Data Table:

| Stress Condition | Time (hours) | % this compound Remaining | No. of Degradation Products | Peak Area of Major Degradant (% of Total) |

| Control (Unstressed) | 24 | 99.8 | 0 | - |

| 0.1M HCl @ 60°C | 24 | 85.2 | 2 | 10.5 (Deg-1) |

| 0.1M NaOH @ RT | 24 | 92.1 | 1 | 6.8 (Deg-2) |

| 3% H₂O₂ @ RT | 24 | 78.5 | 3 | 15.2 (Deg-3) |

| Photolytic (ICH Q1B) | - | 95.3 | 1 | 4.1 (Deg-4) |

Conclusion and Forward-Looking Strategy

This guide has outlined a rigorous, scientifically-grounded framework for the comprehensive evaluation of this compound's solubility and stability. By employing a dual approach to solubility (kinetic and thermodynamic) and a systematic forced degradation study, researchers can build a robust data package. This information is critical for de-risking development programs, enabling rational formulation design, and ensuring the quality and safety of any final product. The protocols described herein are not merely procedural steps but are self-validating systems designed to produce reliable and defensible data, forming the bedrock of successful product development.

References

- Google Patents.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Unknown Source. III Analytical Methods. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

PubMed. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. [Link]

-

NMPPDB. Dihydrotagetone. [Link]

-

The Good Scents Company. dihydrotagetone 7-octen-4-one, 2,6-dimethyl. [Link]

-

ResearchGate. (PDF) Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). [Link]

-

Chemistry LibreTexts. 18.3: Halogenation of Aldehydes and Ketones. [Link]

-

Techsol. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ResearchGate. Photochemical Hydroperoxidation of Terpenes. Antimicrobial Activity of α-Pinene, β-Pinene and Limonene Hydroperoxides. [Link]

-

ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae) | Request PDF. [Link]

-

JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. [Link]

-

PubMed. High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ResearchGate. (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. [Link]

-

Wikipedia. Ketone halogenation. [Link]

-

PubMed Central. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. [Link]

-

Contract Pharma. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

-

Master Organic Chemistry. Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. [Link]

-

ICH. Quality Guidelines. [Link]

-

MDPI. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. [Link]

-

FABAD Journal of Pharmaceutical Sciences. Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. [Link]

-

Walsh Medical Media. Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Scientific Research Publishing. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

YouTube. Alpha Halogenation of Ketones. [Link]

-

PubMed. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. [Link]

-

PubMed. Stability of monoterpenes encapsulated in gum Arabic by spray-drying. [Link]

-

European Medicines Agency (EMA). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

-

Eurofins Discovery. Aqueous solubility (nephelometry, PBS, pH 7.4) - US. [Link]

-

ResearchGate. Chemical transformation of 3,7-dimethyl,5-one,1-octene (dihydrotagetone), into new odour molecules | Request PDF. [Link]

-

Chemistry Stack Exchange. Acidity of aldehydes and ketones and enolate formation. [Link]

-

MDPI. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]

Sources

- 1. US6492567B1 - Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. CAS 1879-00-1: Dihydrotagetone | CymitQuimica [cymitquimica.com]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. dihydrotagetone, 1879-00-1 [thegoodscentscompany.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. tandfonline.com [tandfonline.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. rheolution.com [rheolution.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. enamine.net [enamine.net]

- 17. raytor.com [raytor.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. researchgate.net [researchgate.net]

Dihydrotagetone: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dihydrotagetone, a naturally occurring monoterpene ketone, has emerged as a molecule of significant interest within the scientific community. Predominantly found in the essential oils of various Tagetes and Phebalium species, this compound has traditionally been utilized in the flavor and fragrance industries. However, a growing body of preclinical evidence suggests a broad spectrum of bioactive properties, positioning Dihydrotagetone as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current state of knowledge regarding Dihydrotagetone, with a focus on its potential applications in medicine. We will delve into its physicochemical properties, natural sourcing and extraction, and critically evaluate the existing research on its anti-inflammatory, antimicrobial, nematicidal, and insect-repellent activities. This document aims to serve as a foundational resource for researchers and drug development professionals, highlighting key mechanistic insights, identifying knowledge gaps, and proposing future directions for translational research.

Introduction: Unveiling the Therapeutic Potential of a Ubiquitous Ketone

Dihydrotagetone (2,6-dimethyloct-7-en-4-one) is a volatile organic compound that contributes to the characteristic aroma of many plants, most notably the marigold (Tagetes minuta)[1]. While its pleasant, fruity scent has been harnessed for decades in perfumes and flavorings, the scientific lens is now shifting towards its pharmacological potential[2]. The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery, and Dihydrotagetone presents a compelling case. Its presence in traditional remedies, coupled with preliminary scientific investigations into the bioactivities of Dihydrotagetone-rich essential oils, provides a strong rationale for a more in-depth, systematic evaluation of the purified compound. This guide will synthesize the available data, offering a structured perspective on its therapeutic promise and the experimental pathways to unlock it.

Physicochemical Properties and Sourcing

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

Chemical Profile

| Property | Value | Source |

| IUPAC Name | 2,6-dimethyloct-7-en-4-one | |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity, sweet | [3] |

| Boiling Point | 185-188 °C at 760 mmHg | [3] |

| Flash Point | 65.56 °C (150 °F) | [3] |

| Solubility | Soluble in alcohol, sparingly soluble in water | [3] |

Natural Occurrence and Extraction

Dihydrotagetone is a significant constituent of the essential oils of several plant species. Its concentration can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant used for extraction.

| Plant Species | Family | Plant Part | Dihydrotagetone Content (%) | Source |

| Tagetes minuta | Asteraceae | Aerial parts | 11.6 - 69.87% | |

| Phebalium glandulosum | Rutaceae | Leaves | ~95% | |

| Phebalium squamulosum | Rutaceae | Leaves | High concentrations |

Experimental Protocol: Hydrodistillation of Dihydrotagetone-rich Essential Oil

This protocol describes a standard laboratory method for extracting essential oils from plant material.

-

Plant Material Preparation: Freshly harvested aerial parts of Tagetes minuta are coarsely chopped to increase the surface area for steam penetration.

-

Hydrodistillation: The chopped plant material is placed in a Clevenger-type apparatus. Water is added to the flask, and the mixture is heated to boiling.

-

Vaporization and Condensation: The steam, carrying the volatile Dihydrotagetone and other essential oil components, rises and passes into a condenser.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their different densities, the essential oil will form a layer on top of the water.

-

Collection and Drying: The upper oily layer is carefully collected and dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The purified essential oil is stored in a dark, airtight container at 4°C to prevent degradation.

Diagram: Experimental Workflow for Dihydrotagetone Extraction

Caption: Dihydrotagetone's potential anti-inflammatory mechanism.

Experimental Protocol: In Vivo Murine Ear Edema Assay

This protocol outlines a standard method for assessing the topical anti-inflammatory activity of a compound.

-

Animal Model: Male Swiss mice are used.

-

Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

-

Treatment: Immediately after TPA application, a solution of Dihydrotagetone at various concentrations is topically applied to the same ear. A control group receives only the vehicle.

-

Measurement: After a set period (e.g., 4-6 hours), the thickness of both ears is measured using a digital micrometer.

-

Calculation of Inhibition: The degree of edema is calculated as the difference in thickness between the right (treated) and left (untreated) ears. The percentage of inhibition is calculated relative to the control group.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Dihydrotagetone has shown promise in this area, with studies on Tagetes essential oils demonstrating broad-spectrum activity against various bacteria and fungi.[1]

Mechanistic Insights:

While the precise mechanism is not fully elucidated, it has been proposed that Dihydrotagetone may exert its antimicrobial effects by inhibiting bacterial fatty acid synthesis .[4][5] The bacterial fatty acid synthesis (FAS-II) pathway is distinct from its mammalian counterpart (FAS-I), making it an attractive target for selective antibacterial drugs.[5]

Quantitative Data: Antimicrobial Activity of Tagetes minuta Essential Oil (TMO)

| Microorganism | MIC (µg/mL) |

| Salmonella typhi | 150 ± 8 |

| Escherichia coli | 165 ± 9 |

| Staphylococcus aureus | 67 ± 8 |

| Bacillus subtilis | 75 ± 7 |

| Aspergillus niger | 135 ± 15 |

| Candida albicans | 115 ± 8 |

| Source:[1] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: Dihydrotagetone is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of Dihydrotagetone that visibly inhibits microbial growth.

Nematicidal Activity

Plant-parasitic nematodes pose a significant threat to agriculture. Dihydrotagetone has demonstrated potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.

Mechanistic Insights:

The exact mode of action is still under investigation, but it is likely that Dihydrotagetone disrupts essential physiological processes in nematodes, leading to mortality.

Quantitative Data: Nematicidal Activity of Isolated Dihydrotagetone

A study on isolated Dihydrotagetone showed significant toxicity to the eggs of Meloidogyne incognita.

Experimental Protocol: In Vitro Nematicidal Assay against Meloidogyne incognita

-

Nematode Culture: M. incognita is cultured on a suitable host plant (e.g., tomato).

-

Egg Extraction: Egg masses are collected from the roots and eggs are extracted using a sodium hypochlorite solution.

-

Treatment: A suspension of eggs is exposed to various concentrations of Dihydrotagetone in a multi-well plate.

-

Incubation: The plate is incubated at a suitable temperature.

-

Hatching Assessment: The number of hatched second-stage juveniles (J2) is counted at regular intervals.

-

Mortality Assessment: The mortality of hatched J2s is also assessed.

Insect Repellent Activity

Dihydrotagetone is a key component of many natural insect repellents.

Mechanistic Insights:

The insect repellent activity of compounds like Dihydrotagetone is often mediated through their interaction with olfactory receptors in insects. These compounds can either act as direct repellents by activating avoidance pathways or as "masking" agents that block the detection of attractant odors.

Diagram: Proposed Insect Repellent Mechanism

Caption: Dihydrotagetone's potential mechanism as an insect repellent.

Experimental Protocol: Olfactory Repellency Assay

-

Test Arena: A Y-tube olfactometer or a similar two-choice arena is used.

-

Odor Sources: One arm of the olfactometer is connected to a source of clean air (control), and the other arm is connected to a source of air passed over a Dihydrotagetone-treated substrate.

-

Insect Release: Insects (e.g., mosquitoes) are released at the base of the Y-tube.

-

Behavioral Observation: The number of insects that move into each arm of the olfactometer is recorded over a set period.

-

Calculation of Repellency: A repellency index is calculated based on the distribution of the insects.

Antioxidant and Cytotoxic Potential: Preliminary Findings

Preliminary studies on essential oils containing Dihydrotagetone have suggested potential antioxidant and cytotoxic activities. However, research on the isolated compound is limited. One study reported that the essential oil of Tagetes minuta showed cytotoxic activity against nasopharyngeal (KB) and liver hepatocellular carcinoma (HepG2) cell lines with IC50 values of 75 ± 5 and 70 ± 4 µg/mL, respectively.[1] Further investigation with purified Dihydrotagetone is necessary to determine its direct contribution to these effects.

Safety and Toxicology

The safety profile of purified Dihydrotagetone is not well-established. While it is used in the flavor and fragrance industry, indicating a degree of safety for human use in those contexts, comprehensive toxicological studies for therapeutic applications are lacking. One study on the essential oil of Tagetes parryi (containing 26.88% dihydrotagetone) suggested low acute toxicity in mice.[6] However, dedicated studies on the acute and chronic toxicity, genotoxicity, and carcinogenicity of isolated Dihydrotagetone are essential before it can be considered for clinical development.

Future Directions and Conclusion

Dihydrotagetone stands as a promising natural product with a diverse range of potential therapeutic applications. The existing body of research, largely focused on essential oils, provides a strong foundation for future investigations. The path forward for realizing the therapeutic potential of Dihydrotagetone requires a focused and systematic approach:

-

Isolation and Purification: The development of efficient and scalable methods for the isolation of high-purity Dihydrotagetone is paramount.

-

In-depth Mechanistic Studies: Research should prioritize elucidating the precise molecular targets and signaling pathways modulated by purified Dihydrotagetone for each of its observed bioactivities.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of Dihydrotagetone derivatives could lead to the identification of analogues with enhanced potency and improved pharmacokinetic properties.[2]

-

In Vivo Efficacy and Safety: Rigorous preclinical testing in relevant animal models is necessary to establish the in vivo efficacy and safety profile of Dihydrotagetone.

-

Clinical Translation: Should preclinical data prove promising, well-designed clinical trials will be the final step in validating the therapeutic utility of Dihydrotagetone in human diseases.

References

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Modulation of NFκB signalling pathway by tocotrienol: A systematic review - Asia Pacific Journal of Clinical Nutrition. (2021). Retrieved January 25, 2026, from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

- US6492567B1 - Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil - Google Patents. (n.d.).

-

dihydrotagetone 7-octen-4-one, 2,6-dimethyl - The Good Scents Company. (n.d.). Retrieved January 25, 2026, from [Link]

-

In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Chemical composition, antioxidant, antimicrobial and cytotoxic activities of Tagetes minuta and Ocimum basilicum essential oils - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.). Retrieved January 25, 2026, from [Link]

-

Insect repellents mediate species-specific olfactory behaviours in mosquitoes - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Nematicidal Activity of Plant Extracts Against the Root-Knot Nematode, Meloidogyne incognita - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

- EP0738107B1 - Inhibitors of fatty acid synthesis as antimicrobial agents - Google Patents. (n.d.).

Sources

- 1. Chemical composition, antioxidant, antimicrobial and cytotoxic activities of Tagetes minuta and Ocimum basilicum essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6492567B1 - Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil - Google Patents [patents.google.com]

- 3. dihydrotagetone, 1879-00-1 [thegoodscentscompany.com]

- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0738107B1 - Inhibitors of fatty acid synthesis as antimicrobial agents - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of Dihydro Tagetone from Isobutyl Methyl Ketone via Regioselective Enolate Alkylation

Abstract: This document provides a comprehensive guide for the synthesis of dihydro tagetone (2,6-dimethyl-7-octen-4-one), a valuable monoterpene ketone utilized in the flavor, fragrance, and pharmaceutical industries. The protocol details a robust and regioselective approach starting from the readily available precursor, isobutyl methyl ketone. The synthetic strategy hinges on the formation of a specific lithium enolate and its subsequent alkylation with allyl bromide. This guide offers in-depth mechanistic insights, a detailed step-by-step protocol, and best practices for ensuring a successful and safe synthesis.

Introduction and Synthetic Strategy

This compound is a naturally occurring acyclic monoterpene ketone, often isolated from the essential oil of Tagetes minuta.[1][2] Its characteristic fruity and floral aroma makes it a sought-after ingredient in perfumery. While isolation from natural sources is common, a reliable synthetic route from simple, cost-effective starting materials is highly desirable for ensuring a consistent supply and high purity for research and development.

This guide outlines a synthetic protocol for this compound starting from isobutyl methyl ketone (4-methyl-2-pentanone). The core of this synthesis is the alkylation of a ketone enolate, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4] The primary challenge in this synthesis lies in controlling the regioselectivity of the enolate formation, as isobutyl methyl ketone is an unsymmetrical ketone with two distinct sets of α-hydrogens.

Our synthetic approach involves two key steps:

-

Regioselective Deprotonation: Formation of the kinetic lithium enolate of isobutyl methyl ketone using a strong, sterically hindered base, Lithium Diisopropylamide (LDA), at low temperatures.[5][6]

-

Nucleophilic Substitution (Alkylation): The resulting enolate acts as a nucleophile, attacking the electrophilic allyl bromide in a classic SN2 reaction to form the target molecule, this compound.[7][8]

The choice of LDA as the base at a low temperature (-78 °C) is critical. These conditions favor the rapid, irreversible deprotonation of the less sterically hindered α-hydrogens on the methyl group, leading to the formation of the desired kinetic enolate.[9][10] This prevents the formation of the more thermodynamically stable, but undesired, enolate at the methine position.

Reaction Mechanism and Rationale

The overall transformation is depicted below:

Step 1: Formation of the Kinetic Lithium Enolate

A solution of LDA in an aprotic solvent like tetrahydrofuran (THF) is prepared in situ or used as a commercial solution. When isobutyl methyl ketone is added dropwise to the LDA solution at -78 °C, the bulky diisopropylamide anion selectively abstracts a proton from the less substituted α-carbon (the methyl group). This is due to the lower activation energy for this deprotonation pathway.[11][12] The reaction is essentially irreversible, "trapping" the kinetic enolate.

Step 2: SN2 Alkylation

The formed lithium enolate is a potent carbon-centered nucleophile. Upon the introduction of allyl bromide, the enolate's α-carbon attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion via an SN2 mechanism.[13] This step forms the new carbon-carbon bond, yielding the final product after an aqueous workup. Allyl bromide is an excellent substrate for this reaction due to its high reactivity in SN2 displacements.[7]

Detailed Experimental Protocol

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Lithium Diisopropylamide (LDA) is a pyrophoric reagent and must be handled under an inert atmosphere (Nitrogen or Argon).

-

Allyl bromide is toxic, flammable, and a lachrymator.[14][15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[17][18]

-

All glassware must be oven-dried and cooled under an inert atmosphere to ensure anhydrous conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Isobutyl methyl ketone (4-methyl-2-pentanone) | ≥99%, anhydrous | Sigma-Aldrich | Store over molecular sieves. |

| Diisopropylamine | ≥99.5%, anhydrous | Sigma-Aldrich | |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Handle with extreme care. |

| Allyl bromide | 99% | Sigma-Aldrich | Stabilized with propylene oxide. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. |

| Saturated aqueous NH₄Cl solution | ACS Grade | - | For quenching the reaction. |

| Diethyl ether | ACS Grade | Fisher Scientific | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | For drying the organic layer. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

| Hexane / Ethyl Acetate | HPLC Grade | Fisher Scientific | For column chromatography eluent. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone or cryocooler bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Part A: Preparation of LDA and Enolate Formation

-

Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Via syringe, add 80 mL of anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (4.4 mL, 31.5 mmol, 1.05 eq) to the cooled THF.

-

Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol, 1.0 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

In a separate, dry flask, prepare a solution of isobutyl methyl ketone (3.7 mL, 30.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.

-

Add the isobutyl methyl ketone solution dropwise to the LDA solution over 15 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

Part B: Alkylation and Work-up

-

Slowly add allyl bromide (2.9 mL, 33.0 mmol, 1.1 eq) to the enolate solution at -78 °C via syringe.

-

Allow the reaction mixture to stir at -78 °C for 2 hours.

-

After 2 hours, remove the cooling bath and allow the reaction to warm to room temperature slowly over 1 hour.

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of diethyl ether and shake well.

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification and Characterization

-

The crude product is purified by flash column chromatography on silica gel.[19][20]

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude oil onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

-

Monitor the fractions by Thin Layer Chromatography (TLC). This compound is significantly less polar than any remaining starting material.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Characterization: The identity and purity of the product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.[21][22]

Data Presentation

Quantitative Summary of Protocol

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume (mL) | Density (g/mL) | Equivalents |

| Isobutyl methyl ketone | 100.16 | 30.0 | 3.7 | 0.801 | 1.0 |

| Diisopropylamine | 101.19 | 31.5 | 4.4 | 0.717 | 1.05 |

| n-Butyllithium (2.5 M) | 64.06 | 30.0 | 12.0 | - | 1.0 |

| Allyl bromide | 120.98 | 33.0 | 2.9 | 1.398 | 1.1 |

| Product (Expected) | 154.25 | - | - | ~0.835 | - |

Expected Yield: 65-75%

Visualization of Workflow and Logic

Experimental Workflow Diagram

Caption: Logic for Regioselective Enolate Formation

References

-

Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved January 25, 2026, from [Link]

-

The Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved January 25, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved January 25, 2026, from [Link]

- Braun, M., & Meier, T. (2006). The Allylic Alkylation of Ketone Enolates.

- Evans, D. A. (n.d.).

-

ChemistNATE. (2023, February 15). Alkylation of Enolates [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]

-

ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones. [Link]

-

Chemistry LibreTexts. (2019, June 5). 21.9: Direct Enolate Alkylation. [Link]

-

Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. [Link]

- Sadgrove, N. J., et al. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae).

-

Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. [Link]

- Joshi, R. K., et al. (2005). Dihydrotagetone alcohol and a method for preparation thereof from Tagetes minuta oil. U.S.

- Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56755.

-

Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

-